Home > Products > Screening Compounds P88509 > 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride - 1258504-40-3

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride

Catalog Number: EVT-1745549
CAS Number: 1258504-40-3
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib

  • Compound Description: Pexidartinib is the dihydrochloride salt of 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine. [, , ] The crystal structure of its dihydrate has been studied extensively. [] The molecule itself is characterized by a protonated N atom in the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group. [] Pexidartinib forms interactions with water and chloride ions through N–H···O and N–H···Cl bonds respectively. [] These interactions contribute to a complex H-bonded framework. []

6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK6240)

  • Compound Description: [18F]MK6240 is a radioligand designed for Positron Emission Tomography (PET) imaging. [] This compound exhibits high affinity and selectivity for hyperphosphorylated tau, a protein implicated in Alzheimer's disease (AD), and demonstrates excellent blood-brain barrier permeability. [] Studies show that the early phase of [18F]MK6240 PET imaging can provide insights into cerebral perfusion, potentially serving as a biomarker for AD progression. []

2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: Compound w2 functions as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme involved in pyrimidine nucleotide synthesis. [] This compound exhibits promising pharmacological characteristics, including a favorable pharmacokinetic profile and significant therapeutic effects in alleviating symptoms of ulcerative colitis. [] Compound w2's effectiveness surpasses that of existing hDHODH inhibitors, such as vidofludimus, and JAK inhibitors like tofacitinib in preclinical models of inflammatory bowel disease (IBD). []

Venetoclax

  • Compound Description: Venetoclax is a potent BCL-2 inhibitor used in treating various blood cancers. [, ] Its metabolism involves oxidation, sulfation, and nitro reduction, primarily occurring in the liver. [] Interestingly, nitro reduction metabolites are primarily generated by gut bacteria. [] The identification and characterization of venetoclax's metabolites, including two significant oxidative impurities, venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), are crucial for ensuring the drug's safety and efficacy. [] VNO undergoes a [, ] Meisenheimer rearrangement to form VHA. []
  • Relevance: Although venetoclax and its metabolites possess a distinct overall structure compared to 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride, they all share a 1H-pyrrolo[2,3-b]pyridin-5-yl moiety. [, ] This shared fragment emphasizes the importance of this specific heterocycle in medicinal chemistry. Understanding the metabolic pathways and potential impurities of venetoclax can provide valuable insights into the potential metabolism and stability of the target compound.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (Compound P1)

  • Compound Description: Compound P1 acts as a colony-stimulating factor 1 receptor (CSF-1R) inhibitor. [] It displays potent cytotoxic activity against various cancer cell lines, particularly HOS cells (IC50=88.79±8.07 nM), while exhibiting lower toxicity towards normal L929 cells (IC50=140.49±8.03 μM). [] Compound P1 induces apoptosis and disrupts the G0/G1 phase of the cell cycle in HOS cells, signifying its potential as an anticancer agent. []

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl) pyrrolo-[1,2,3-d,e]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone (WIN55,212-2)

  • Compound Description: WIN55,212-2 is a synthetic agonist of both cannabinoid receptor types 1 and 2 (CB1 and CB2). [, ] This compound displays antitumor activity by inducing growth inhibition and apoptosis in mantle cell lymphoma (MCL). [] The apoptotic effect is initiated by the concurrent activation of both CB1 and CB2 receptors, triggering ceramide accumulation, p38 MAPK phosphorylation, mitochondrial membrane depolarization, and caspase activation. [] Importantly, WIN55,212-2 selectively induces apoptosis in MCL cells while sparing normal B cells, highlighting its potential as a targeted therapy for MCL. []

(6aR,10aR)-3-(1,1-dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH 133)

  • Compound Description: JWH 133 is a selective agonist for the cannabinoid CB2 receptor. [] Studies have demonstrated its ability to inhibit airway microvascular leakage and bronchoconstriction induced by intraoesophageal HCl instillation in guinea pigs. [] This protective effect is attributed to its selective activation of CB2 receptors. [] JWH 133's ability to mitigate airway inflammation and bronchospasm suggests its potential therapeutic value in treating respiratory conditions like gastroesophageal reflux disease (GERD). []
  • Compound Description: FTY720, also known as fingolimod, is an immunomodulatory drug primarily used to treat multiple sclerosis. [] It functions by modulating sphingosine 1-phosphate (S1P) receptor activity. [] Research suggests that combining FTY720 with a second agent, such as an AMPA receptor agonist, could potentially treat degenerative brain diseases. []
Overview

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their biological activity, particularly in modulating kinase pathways. This compound is identified by its unique structure, which includes a pyrrole fused to a pyridine ring, and is utilized in various scientific applications, particularly in medicinal chemistry.

Source

The compound can be synthesized through various organic synthetic methodologies. Notably, patents provide detailed synthesis routes and applications, emphasizing its potential as a kinase modulator and its therapeutic implications in treating diseases related to abnormal kinase activity .

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as an amine and a hydrochloride salt, which affects its solubility and biological activity.

Synthesis Analysis

Methods

The synthesis of 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride typically involves several steps:

  1. Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and pyrroles.
  2. Chlorination: The introduction of the chlorine atom at the 5-position of the pyrrolo[2,3-b]pyridine can be performed using chlorinating agents under controlled conditions.
  3. Amine Substitution: The final step involves the reaction of the chlorinated intermediate with ethanamine to form the target compound.
  4. Hydrochloride Salt Formation: The compound is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing its stability and solubility.

Technical Details

The synthesis methods often utilize techniques such as refluxing in organic solvents, microwave-assisted synthesis for efficiency, and various purification methods including recrystallization or chromatography to isolate the final product .

Molecular Structure Analysis

Structure

The molecular formula for 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride is C₉H₁₂ClN₃, with a molecular weight of approximately 197.66 g/mol. The compound features a pyrrolo[2,3-b]pyridine ring system with an ethylamine side chain.

Data

  • InChI Key: YDWZKEHKMKTKIX-UHFFFAOYSA-N
  • CAS Number: 1417567-47-5
  • PubChem ID: 75539467

The structural representation indicates that the chlorine substituent plays a critical role in modulating biological activity by influencing electronic properties and steric factors.

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions with electrophiles.
  2. Acylation Reactions: The amine can also undergo acylation to form amides.
  3. Reactions with Electrophiles: The presence of the chlorine atom allows for further functionalization via electrophilic aromatic substitution.

Technical Details

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives that may exhibit improved activity against specific biological targets .

Mechanism of Action

Process

The mechanism of action for 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride primarily involves its interaction with specific kinases. By inhibiting these kinases, it disrupts signaling pathways that are often overactive in cancerous cells.

Data

Research indicates that derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and progression. For instance, certain analogs exhibit IC₅₀ values in the nanomolar range against FGFRs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

Relevant safety data sheets indicate precautions due to potential irritant properties associated with amines and chlorinated compounds .

Applications

Scientific Uses

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride has significant applications in:

  1. Drug Development: It serves as a lead compound for developing new therapeutics targeting kinase-related diseases.
  2. Biochemical Research: Used in studies exploring kinase inhibition mechanisms and cancer therapies.
  3. Synthetic Chemistry: Acts as an intermediate for synthesizing more complex heterocyclic compounds with potential pharmacological benefits.
Synthetic Methodologies for Pyrrolo[2,3-b]pyridine Scaffold Functionalization

Palladium-Catalyzed Cross-Coupling Strategies for Chlorine Substitution

The C5-chloro substituent in pyrrolo[2,3-b]pyridine derivatives serves as a versatile handle for regioselective functionalization via palladium-catalyzed cross-coupling reactions. This halogen’s enhanced reactivity stems from the electron-deficient nature of the fused pyridine ring, enabling efficient aryl, heteroaryl, and alkyl group introductions. Chemoselective Suzuki-Miyaura coupling is particularly effective for installing aromatic moieties at C5, as demonstrated in the synthesis of kinase inhibitor intermediates. When 5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine was reacted with 4-methoxyphenylboronic acid using Pd₂(dba)₃ as a catalyst precursor, mono-arylation occurred exclusively at C2 (the iodo position), preserving the C5-chloro for subsequent derivatization [6]. This chemoselectivity is attributed to the relative bond dissociation energies and electronic environments of the halogens.

For amine introductions at C5, Buchwald-Hartwig amination protocols are indispensable. Optimized conditions employing RuPhos Pd G2 precatalyst and RuPhos ligand in tert-butanol enable efficient C-N bond formation with secondary amines, achieving >90% conversion in 5 minutes at 80°C [6]. However, competing reduction side reactions may occur with primary amines, necessitating careful control of reaction stoichiometry and temperature. The table below summarizes key catalytic systems:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at C5 of Pyrrolo[2,3-b]Pyridine

Reaction TypeCatalyst SystemSubstrateKey ConditionsYield (%)Selectivity Notes
Suzuki-Miyaura (Aryl)Pd₂(dba)₃ / SPhos5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridinedioxane/H₂O, 80°C, 12h68-75>20:1 C2 vs C5 arylation
Buchwald-Hartwig (Amine)RuPhos Pd G2 / RuPhos5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridinetert-butanol, 80°C, 1h68Competitive reduction observed
Sonogashira (Alkyne)Pd(PPh₃)₄/CuI5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridineDMF, Et₃N, 60°C62*Requires N1-protection

Reported for analogous iodo derivatives [10]

Challenges arise in maintaining the unprotected pyrrole NH during coupling reactions. N1-protection strategies (e.g., SEM or benzenesulfonyl groups) are often employed to prevent catalyst poisoning and enable high-temperature reactions, though subsequent deprotection adds synthetic steps [6] [10].

Friedel-Crafts Alkylation in Ethylamine Side Chain Introduction

The introduction of the ethylamine side chain at C3 of the pyrrolo[2,3-b]pyridine core employs a stepwise Friedel-Crafts approach due to the scaffold’s electron-rich C3 position. The Duff formylation serves as the initial step, where 5-chloro-1H-pyrrolo[2,3-b]pyridine reacts with hexamethylenetetramine (HMTA) in acetic acid to yield 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 75% efficiency [1]. This aldehyde intermediate then undergoes Henry reaction with nitromethane, followed by reduction, or reductive amination to install the ethylamine moiety.

Critical to the ethylamine introduction is the chemoselective reduction of the nitro group or imine intermediate without affecting the chloro substituent or the heterocyclic core. Catalytic hydrogenation (H₂/Pd-C) in ethanol or transfer hydrogenation (NaBH₄/NiCl₂) effectively reduces the nitroethyl intermediate to the target ethylamine. Alternatively, reductive amination of the aldehyde with ammonia-borane complexes provides a direct route, though it requires careful pH control to avoid over-alkylation [1] . The following table compares these pathways:

Table 2: Friedel-Crafts-Mediated Ethylamine Side Chain Introduction

Synthetic RouteKey Reagents/ConditionsIntermediateReduction StepOverall Yield (%)
Duff → Henry → Reduction1. HMTA/AcOH 2. CH₃NO₂, base 3. H₂/Pd-C5-Chloro-3-(2-nitrovinyl)-1H-pyrrolo[2,3-b]pyridine10% Pd/C, EtOH, 50 psi H₂58
Duff → Reductive Amination1. HMTA/AcOH 2. NH₃, NaBH₃CN5-Chloro-3-(iminomethyl)-1H-pyrrolo[2,3-b]pyridineIn situ with NaBH₃CN, MeOH65

The C3 position’s nucleophilicity drives the electrophilic alkylation, but competing N1-alkylation may occur. This is mitigated by using propargyl bromide in DMF with K₂CO₃ base, which favors N1-alkylation first, allowing subsequent functionalization at C3 [1]. For the target compound, this N1-intermediate is then hydrolyzed or modified to free the pyrrole NH after side chain introduction.

Hydrochloride Salt Formation: Solvent Selection and Crystallization Optimization

Conversion of the free base 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine to its hydrochloride salt is crucial for enhancing stability, crystallinity, and bioavailability. The process involves treating the free base with hydrochloric acid in anhydrous solvents, followed by anti-solvent crystallization to achieve high-purity monohydrochloride salts. Solvent polarity critically influences crystal packing and hydrate formation. Ethanolic HCl (1.25 M) added to a dioxane solution of the free base yields crystalline hydrochloride salt upon diethyl ether diffusion [4] [7].

Crystallization optimization focuses on controlling polymorphism and hydration states. Studies of analogous pyrrolopyridine hydrochlorides reveal that water/dioxane mixtures (1:4 v/v) produce stable dihydrate forms with defined hydrogen-bonding networks. The crystal structure of pexidartinib dihydrochloride dihydrate demonstrates how protonated pyridyl-NH groups form N–H···Cl bonds with chloride ions, while water bridges facilitate O–H···O and O–H···Cl interactions, creating a robust 3D framework [7]. For the target ethylamine derivative, similar interactions are expected, with the protonated ethylamine group participating in N–H···Cl hydrogen bonds.

Table 3: Hydrochloride Salt Crystallization Conditions and Outcomes

Solvent SystemAcid SourceAntisolventTemperatureFormKey Characteristics
EtOH/HCl1.25 M HCl in EtOHDiethyl ether0-5°CAnhydrousHygroscopic; requires dry storage
Dioxane/H₂O (4:1)Conc. HCl (gaseous)None25°CDihydrateStable crystal lattice; non-hygroscopic
IPA/HCl2.0 M HCl in IPAAcetone-20°CMixed solvateNeedle crystals; variable stoichiometry

Properties

CAS Number

1258504-40-3

Product Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

InChI

InChI=1S/C9H10ClN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H

InChI Key

VEQFVNJZXCTOAN-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.